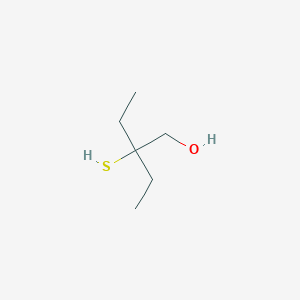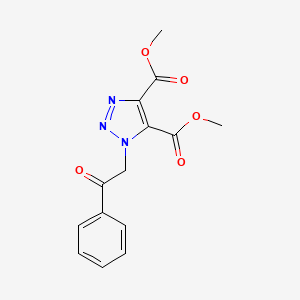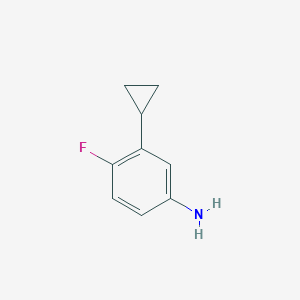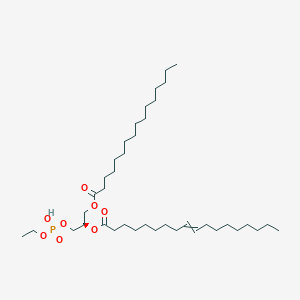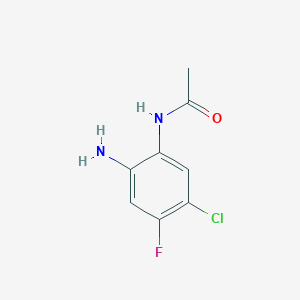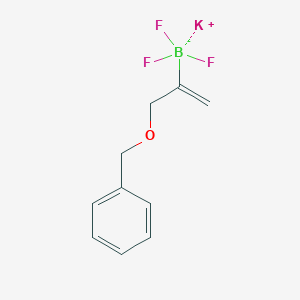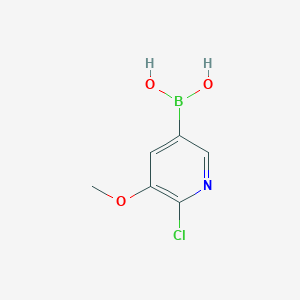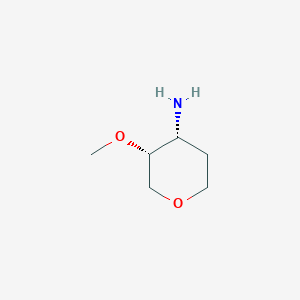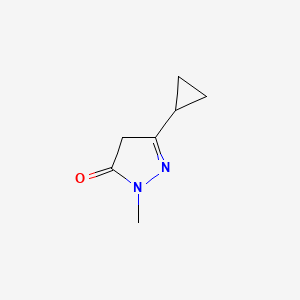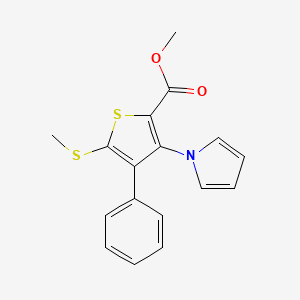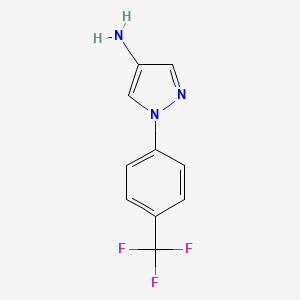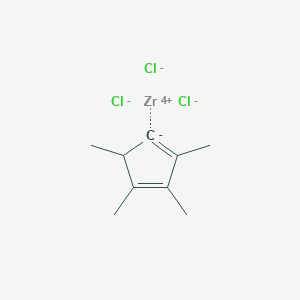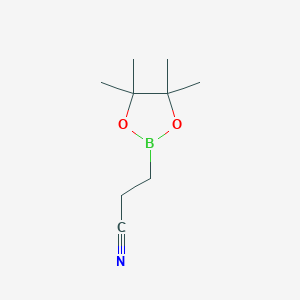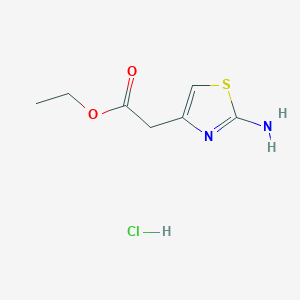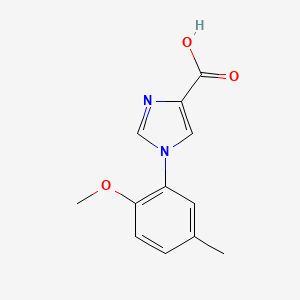
1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of imidazole carboxylic acid, which is a type of organic compound containing an imidazole ring . The imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. It’s a key component of many important biological molecules, including certain amino acids and nucleotides .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring attached to a carboxylic acid group, with a 2-methoxy-5-methylphenyl group also attached to the imidazole ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, boronic esters can undergo protodeboronation, a process that involves the removal of a boron atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, phenylboronic acid, a compound with a similar phenyl structure, is a white powder that is soluble in most polar organic solvents .
Aplicaciones Científicas De Investigación
Pharmacological Activity:
- The compound has been identified as an active metabolite in the formation of certain nonpeptide angiotensin II receptor antagonists, indicating its involvement in pathways related to blood pressure regulation and cardiovascular function. Specifically, its pharmacological properties include selective and noncompetitive antagonism at angiotensin II receptors, without possessing any agonistic effect. This underlines its potential role in antihypertensive therapeutic strategies (Wong et al., 1990).
Chemical Derivatives and Modifications:
- Variations of the core structure, including conformationally restricted fused imidazole derivatives, have been synthesized and evaluated for their activity as 5-hydroxytryptamine (5-HT3) receptor antagonists. These modifications could be beneficial for treating conditions like irritable bowel syndrome and for managing nausea and vomiting related to cancer chemotherapy (Ohta et al., 1996).
- A study synthesized and tested 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives for anti-platelet and vasodilatory activities. These derivatives showed potent activities and low acute toxicity, indicating their potential in therapeutic applications related to cardiovascular health (Tanaka et al., 1994).
Potential in Disease Treatment:
- Imidazole derivatives have shown cytoprotective antiulcer activity, suggesting their potential application in gastrointestinal health, specifically in ulcer treatment and prevention (Ikeda et al., 1996).
- Certain benzimidazole derivatives, including 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, demonstrated analgesic and antispasmodic activities, indicating their potential in pain management and possibly in treating conditions involving spasms (Aydin et al., 2003).
Safety And Hazards
Direcciones Futuras
The future directions for research and development involving this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its potential side effects .
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-4-11(17-2)10(5-8)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNHRXYLROTQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



